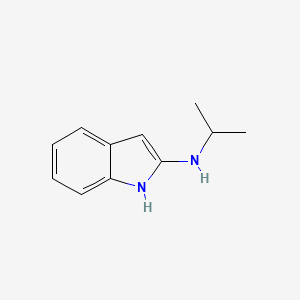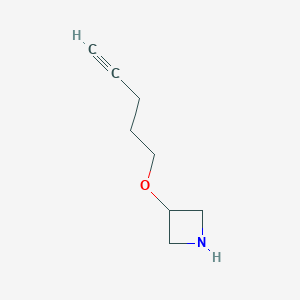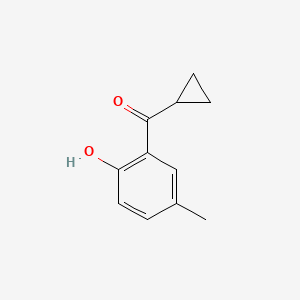
2-Aminopent-4-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopent-4-ynamide is an organic compound characterized by the presence of an amino group and a triple bond within its molecular structure. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The molecular formula for this compound is C5H8N2O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynamide typically involves the reaction of an appropriate alkyne with an amine under controlled conditions. One common method is the coupling of a terminal alkyne with an amine in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 2-Aminopent-4-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Aminopent-4-ynamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-Aminopent-4-ynamide involves its unique reactivity due to the polarized triple bond. This polarization facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s molecular targets and pathways are primarily related to its ability to form stable intermediates and transition states during these reactions .
類似化合物との比較
2-Aminobut-3-ynamide: Similar structure but with a shorter carbon chain.
2-Aminoprop-2-ynamide: Contains a triple bond at a different position.
2-Aminopent-3-ynamide: The triple bond is located at a different position within the carbon chain.
Uniqueness: 2-Aminopent-4-ynamide is unique due to its specific positioning of the amino group and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications .
特性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
2-aminopent-4-ynamide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8) |
InChIキー |
HTEIULCKLVWXAB-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)




![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)



![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)


